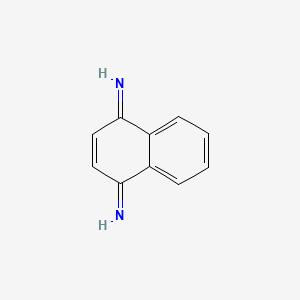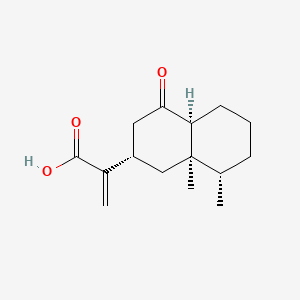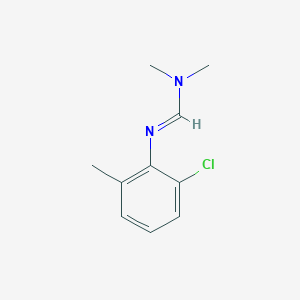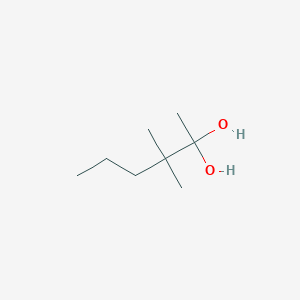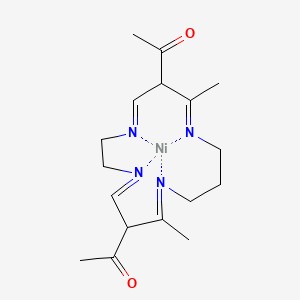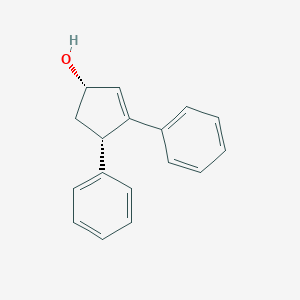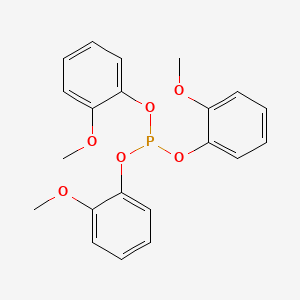
Tris(2-methoxyphenyl) phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2-methoxyphenyl) phosphite: is an organophosphorus compound with the molecular formula C21H21O3P. It is a phosphite ester derived from 2-methoxyphenol and phosphorus trichloride. This compound is known for its applications in catalysis and as a ligand in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tris(2-methoxyphenyl) phosphite can be synthesized through the reaction of 2-methoxyphenol with phosphorus trichloride. The reaction typically involves the following steps:
Reaction of 2-methoxyphenol with phosphorus trichloride: This step involves the formation of the phosphite ester by reacting 2-methoxyphenol with phosphorus trichloride in the presence of a base to neutralize the hydrochloric acid produced.
Purification: The crude product is purified by recrystallization or distillation to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Tris(2-methoxyphenyl) phosphite undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding phosphine oxide.
Substitution: It can participate in substitution reactions where the phosphite group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry: Tris(2-methoxyphenyl) phosphite is widely used as a ligand in catalysis. It is employed in various catalytic reactions, including allylic substitution, Suzuki coupling, and hydrogenation reactions .
Biology and Medicine: In biological and medical research, this compound is used as a reducing agent and in the synthesis of biologically active compounds .
Industry: In the industrial sector, it is used in the production of polymers and as a stabilizer in the manufacturing of plastics .
Mecanismo De Acción
The mechanism of action of tris(2-methoxyphenyl) phosphite involves its role as a ligand in catalytic reactions. It coordinates with metal centers, facilitating various chemical transformations. The molecular targets and pathways depend on the specific catalytic system in which it is used .
Comparación Con Compuestos Similares
Tris(2,4,6-trimethoxyphenyl) phosphine: This compound is similar in structure but has additional methoxy groups, making it a stronger nucleophile and a more effective catalyst in certain reactions.
Tris(2-carboxyethyl) phosphine: Known for its use as a reducing agent in biological systems.
Uniqueness: Tris(2-methoxyphenyl) phosphite is unique due to its specific electronic and steric properties, which make it an effective ligand in various catalytic processes. Its methoxy groups provide electron-donating effects, enhancing its reactivity in certain reactions .
Propiedades
Número CAS |
36370-75-9 |
|---|---|
Fórmula molecular |
C21H21O6P |
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
tris(2-methoxyphenyl) phosphite |
InChI |
InChI=1S/C21H21O6P/c1-22-16-10-4-7-13-19(16)25-28(26-20-14-8-5-11-17(20)23-2)27-21-15-9-6-12-18(21)24-3/h4-15H,1-3H3 |
Clave InChI |
ZEAQEZGTGCQGBN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1OP(OC2=CC=CC=C2OC)OC3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


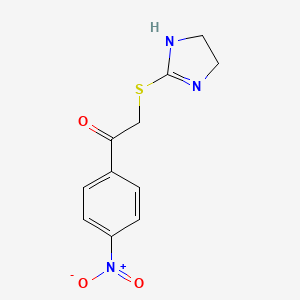
![9a-hydroxy-5a-methyl-3,9-dimethylidene-4,5,6,7,8,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one](/img/structure/B14676841.png)
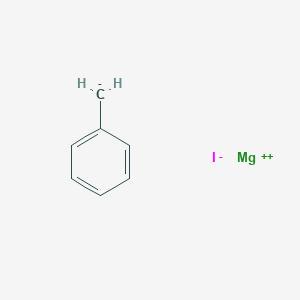
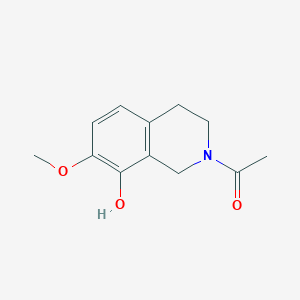
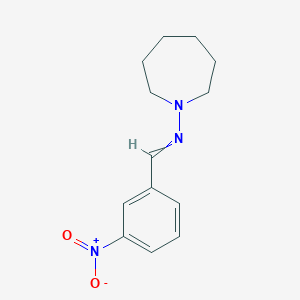
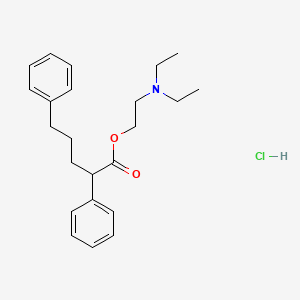
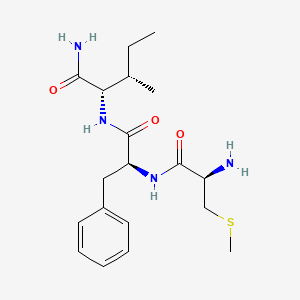
![Benzoic acid, 4-[[(trimethylsilyl)oxy]methyl]-](/img/structure/B14676878.png)
